molecular formula C6H11Cl B1281465 (Chloromethyl)cyclopentane CAS No. 13988-39-1

(Chloromethyl)cyclopentane

Cat. No. B1281465
CAS RN: 13988-39-1
M. Wt: 118.6 g/mol
InChI Key: NQIIILQXTJXSCA-UHFFFAOYSA-N
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Description

Chloromethylcyclopentane, also known as (chloromethyl)cyclopentane or CMCP, is a cyclic compound with a unique structure and properties. It is a versatile building block for organic synthesis and is used in a variety of applications, ranging from drug development to materials science.

Scientific Research Applications

Thermodynamics and Spectroscopy

  • Thermodynamic Properties : Cyclopentane derivatives like (chloromethyl)cyclopentane have been studied for their thermodynamic properties. Research by McCullough et al. (1959) used vapor-flow calorimetry on cyclopentane and its derivatives to obtain data like heat-of-vaporization and vapor-heat-capacity. This research helps in understanding the thermodynamic behavior of these compounds (McCullough et al., 1959).
  • Vibrational Spectra : The study of vibrational spectra, particularly in cyclopentane, provides insights into the molecular behavior of its derivatives. Durig and Wertz (1968) examined the infrared spectrum of cyclopentane, observing features like Q branches that indicate pseudorotation in the cyclopentane ring (Durig & Wertz, 1968).

Chemical Synthesis and Catalysis

  • Synthesis of Derivatives : Cyclopentane derivatives are important in chemical synthesis. For instance, Talybov (2018) reported a three-component reaction involving cyclopentane-1,3-dione, which leads to the formation of spiro[2,4]hepta-4,7-diones (Talybov, 2018).
  • Catalysis : Research by Garetto and Apesteguía (2000) on Pt/Al2O3 catalysts highlighted the role of cyclopentane in catalytic processes, particularly in the oxidative removal of hydrocarbons (Garetto & Apesteguía, 2000).

Environmental and Energy Applications

  • Hydrate Formation for Desalination : Cyclopentane hydrates have been studied as a potential medium for desalination processes. Ho-Van et al. (2019) reviewed the use of cyclopentane hydrates in Hydrate-Based Desalination, noting the process's efficiency and sustainability prospects (Ho-Van et al., 2019).
  • Energy Recovery Applications : Guillen (2012) explored cyclopentane as a working fluid for Organic Rankine Cycles, particularly in waste heat recovery applications. This research addresses the safety concerns and efficiency of using cyclopentane in such systems (Guillen, 2012).

Biomedical Research

  • Drug Design : Ballatore et al. (2011) investigated cyclopentane-1,3-dione as an isostere for the carboxylic acid functional group, exploring its application in the design of thromboxane receptor antagonists. This highlights the potential biomedical applications of cyclopentane derivatives (Ballatore et al., 2011).

properties

IUPAC Name

chloromethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c7-5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIIILQXTJXSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510577
Record name (Chloromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13988-39-1
Record name (Chloromethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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